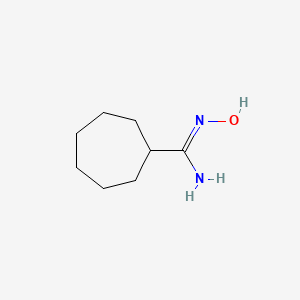

N'-hydroxycycloheptanecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-hydroxycycloheptanecarboximidamide (NHC) is an organic compound that is used in various scientific research applications. It has a unique structure and chemical properties, which makes it an attractive molecule to study. NHC is a cyclic amide that has a hydroxy group attached to the nitrogen atom. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

1. Applications in Materials Chemistry

N-Heterocyclic carbenes (NHCs), which include compounds like N'-hydroxycycloheptanecarboximidamide, have found significant applications in materials chemistry. These compounds have enabled the functionalization of surfaces, polymers, nanoparticles, and discrete, well-defined clusters. The review by Smith et al. (2019) provides an in-depth look at the advances in using NHCs for the development of functional materials (Smith et al., 2019).

2. N-Heterocyclic Carbenes in Organic Synthesis

The chemistry of N-heterocyclic carbenes has been crucial in organic synthesis. Fèvre et al. (2013) discuss how NHCs, including compounds like this compound, are employed in metal-free polymer synthesis and as powerful organic catalysts. They also highlight the electronic properties of NHCs, their synthetic methods, reactivity, and applications in activating key functional groups for organopolymerization reactions (Fèvre et al., 2013).

3. Impact on Mitochondrial Function

A study by Moullan et al. (2015) highlighted the potential effects of certain antibiotics, which may include derivatives similar to this compound, on mitochondrial function. Their research shows that these compounds can induce mitochondrial proteotoxic stress, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function in various cell types (Moullan et al., 2015).

4. Application in Photocatalytic Degradation

In environmental applications, compounds like this compound may be involved in photocatalytic processes. Zhu et al. (2013) investigated the photocatalytic degradation of tetracycline in aqueous solutions, demonstrating the potential of certain catalysts in environmental remediation and the degradation of pollutants (Zhu et al., 2013).

Mechanism of Action

Mode of Action

It is known that n-hydroxyphthalimide (nhpi) esters, a related class of compounds, undergo a reductive decarboxylative fragmentation to provide a substrate radical capable of engaging in diverse transformations . This process can occur under thermal, photochemical, or electrochemical conditions and can be influenced by a number of factors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Properties

IUPAC Name |

N'-hydroxycycloheptanecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-8(10-11)7-5-3-1-2-4-6-7/h7,11H,1-6H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWOIMUMQVLNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)

![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate](/img/structure/B2875599.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)

![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)